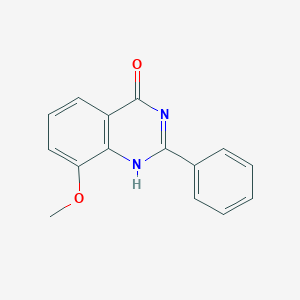

8-Methoxy-2-phenylquinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Methoxy-2-phenyl-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds that contain a benzene ring fused with a pyrimidine ring. These compounds have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Die Synthese von 8-Methoxy-2-phenyl-3H-quinazolin-4-on beinhaltet typischerweise die Reaktion von 2-Aminobenzoesäure mit einem geeigneten Aldehyd oder Keton, gefolgt von einer Cyclisierung. Ein häufiges Verfahren beinhaltet die Verwendung von Phenylisothiocyanat und 2-Aminobenzoesäure, die in einem geeigneten Lösungsmittel unter Rückfluss erhitzt werden, um das gewünschte Quinazolinonderivat zu erhalten . Industrielle Produktionsverfahren können ähnliche Syntheserouten beinhalten, die jedoch für die großtechnische Produktion optimiert sind, einschließlich der Verwendung von Durchflussreaktoren und automatisierten Synthesegeräten .

Chemische Reaktionsanalyse

8-Methoxy-2-phenyl-3H-quinazolin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Quinazolinonderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zur Bildung von Dihydroquinazolinonen führen kann .

Wissenschaftliche Forschungsanwendungen

8-Methoxy-2-phenyl-3H-quinazolin-4-on wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.

Wirkmechanismus

Der Wirkmechanismus von 8-Methoxy-2-phenyl-3H-quinazolin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So wird seine antimikrobielle Aktivität auf seine Fähigkeit zurückgeführt, die Synthese der bakteriellen Zellwand zu hemmen und die Membranintegrität zu stören . In Krebszellen induziert es Apoptose durch die Aktivierung von Caspasen und den mitochondrialen Signalweg .

Analyse Chemischer Reaktionen

8-Methoxy-2-phenyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydroquinazolinones .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that 8-Methoxy-2-phenylquinazolin-4(3H)-one exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Modifications in its structure can enhance these properties, making it a lead compound for developing new antimicrobial agents. For instance, derivatives of this compound have been synthesized and tested for improved efficacy against resistant strains of bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the growth of several cancer cell lines, including those associated with breast cancer (MCF-7), lung cancer (A-549), and ovarian cancer (1A9). The mechanism of action appears to involve interference with cancer cell proliferation pathways, potentially through interactions with specific enzymes or receptors involved in tumor growth .

Case Studies

Several studies have documented the applications of this compound in medicinal chemistry:

Wirkmechanismus

The mechanism of action of 8-Methoxy-2-phenyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity . In cancer cells, it induces apoptosis through the activation of caspases and the mitochondrial pathway .

Vergleich Mit ähnlichen Verbindungen

8-Methoxy-2-phenyl-3H-quinazolin-4-on kann mit anderen Quinazolinonderivaten verglichen werden, wie z. B.:

- 2-(4-Bromphenyl)-quinazolin-4(3H)-on

- 2-(4-Chlorphenyl)-quinazolin-4(3H)-on

Diese Verbindungen teilen sich ähnliche Grundstrukturen, unterscheiden sich aber in ihren Substituenten, was ihre biologischen Aktivitäten erheblich beeinflussen kann. So kann das Vorhandensein von Brom- oder Chloratomen im Phenylring die antimikrobielle Aktivität im Vergleich zur Methoxygruppe verstärken . Die Einzigartigkeit von 8-Methoxy-2-phenyl-3H-quinazolin-4-on liegt in seinen spezifischen Substituenten, die ihm besondere biologische Eigenschaften und potenzielle therapeutische Anwendungen verleihen .

Biologische Aktivität

8-Methoxy-2-phenylquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by its methoxy group at the 8-position and a phenyl group at the 2-position. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C15H13N2O

- Molecular Weight : Approximately 237.27 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's antibacterial activity is enhanced through structural modifications.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | |

| Escherichia coli | 0.025 mg/mL | |

| Pseudomonas aeruginosa | Not specified |

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives, including this compound, have been evaluated using various assays. The presence of hydroxyl groups significantly enhances the antioxidant capacity of these compounds.

Table 2: Antioxidant Activity Evaluation

| Compound | EC50 Value (µM) | Assay Method |

|---|---|---|

| Monohydroxy derivative | 23.0 - 69.9 | DPPH |

| Dihydroxy derivative | ~8 | ABTS |

| Methoxy derivatives | 15.3 - 20.1 | CUPRAC |

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown potent activity against human tumor cell lines, including HeLa cells.

Table 3: Cytotoxicity Against Cancer Cell Lines

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in bacterial resistance mechanisms or cancer cell proliferation pathways.

Case Studies

- Cytotoxicity Study : A study involving thirty derivatives of quinazolinone revealed that compound 6c exhibited significant cytotoxicity against HeLa cells, outperforming standard chemotherapeutic agents like adriamycin due to its ability to induce apoptotic cell death through G0/G1 phase arrest .

- Antimicrobial Efficacy : Another study highlighted the compound's broad-spectrum antimicrobial activity, with effective MIC values against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent in treating infections .

Eigenschaften

CAS-Nummer |

172462-89-4 |

|---|---|

Molekularformel |

C15H12N2O2 |

Molekulargewicht |

252.27 g/mol |

IUPAC-Name |

8-methoxy-2-phenyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H12N2O2/c1-19-12-9-5-8-11-13(12)16-14(17-15(11)18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |

InChI-Schlüssel |

XMLHWESTKAFTNA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3 |

Isomerische SMILES |

COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3 |

Kanonische SMILES |

COC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3 |

Synonyme |

4(1H)-Quinazolinone, 8-methoxy-2-phenyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.